molecular formula C8H6BrNOS B2708161 6-bromo-2-methoxy-1,3-benzothiazole CAS No. 1805217-96-2

6-bromo-2-methoxy-1,3-benzothiazole

Cat. No.: B2708161
CAS No.: 1805217-96-2
M. Wt: 244.11
InChI Key: NWJQRJRIBQOMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methoxy-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-methoxy-1,3-benzothiazole typically involves the bromination of 2-methoxybenzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol or thioether derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers.

Scientific Research Applications

6-bromo-2-methoxy-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-methoxy-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

    6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxybenzo[d]thiazole: Lacks the bromine substituent.

    6-Bromo-2-aminobenzo[d]thiazole: Contains an amino group instead of a methoxy group.

Uniqueness: 6-bromo-2-methoxy-1,3-benzothiazole is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

6-bromo-2-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQRJRIBQOMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.